molecular formula C4H6N2O7 B14159812 trans-Oxolane-3,4-diol dinitrate CAS No. 58690-46-3

trans-Oxolane-3,4-diol dinitrate

Cat. No.: B14159812
CAS No.: 58690-46-3
M. Wt: 194.10 g/mol
InChI Key: NUPHETKTSSIAEZ-UHFFFAOYSA-N
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Description

trans-Oxolane-3,4-diol dinitrate: is an organic compound with the molecular formula C₄H₆N₂O₇ It is a derivative of oxolane-3,4-diol, where the hydroxyl groups are replaced by nitrate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Oxolane-3,4-diol dinitrate typically involves the nitration of oxolane-3,4-diol. The reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the dinitrate derivative .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: trans-Oxolane-3,4-diol dinitrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-3,4-dione derivatives, while reduction may produce oxolane-3,4-diol .

Scientific Research Applications

Chemistry: trans-Oxolane-3,4-diol dinitrate is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through subsequent chemical reactions .

Biology and Medicine: In biological and medical research, this compound is studied for its potential as a nitric oxide donor. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission .

Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes. It can be used in the synthesis of polymers, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism by which trans-Oxolane-3,4-diol dinitrate exerts its effects involves the release of nitric oxide. Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, results in the relaxation of smooth muscle cells and other physiological effects .

Properties

CAS No.

58690-46-3

Molecular Formula

C4H6N2O7

Molecular Weight

194.10 g/mol

IUPAC Name

(4-nitrooxyoxolan-3-yl) nitrate

InChI

InChI=1S/C4H6N2O7/c7-5(8)12-3-1-11-2-4(3)13-6(9)10/h3-4H,1-2H2

InChI Key

NUPHETKTSSIAEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

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